molecular formula CH2N2 B13821953 Cyanamide, [14C] CAS No. 21420-36-0

Cyanamide, [14C]

Cat. No.: B13821953
CAS No.: 21420-36-0
M. Wt: 44.033 g/mol
InChI Key: XZMCDFZZKTWFGF-NJFSPNSNSA-N
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Description

Cyanamide, [14C] is an organic compound with the formula CH2N2. This compound is a colorless solid that is widely used in various chemical applications, including agriculture, pharmaceuticals, and industrial processes. The compound features a nitrile group attached to an amino group, which imparts a high degree of reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanamide, [14C] can be synthesized through several methods. One common method involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. In this process, calcium carbide is heated in the presence of nitrogen at high temperatures, typically around 1,000°C, to produce calcium cyanamide. The calcium cyanamide is then treated with carbon dioxide to yield cyanamide and calcium carbonate .

Another method involves the direct reaction of hydrogen cyanide with ammonia under specific conditions. This method requires precise control over reaction parameters to achieve high yields and purity .

Industrial Production Methods

Industrial production of cyanamide, [14C] often involves the use of high-concentration cyanamide solutions. The preparation method includes adding a polymerization inhibitor to prevent the formation of dicyandiamide, controlling the reaction temperature and pH, and using carbon dioxide gas in an aqueous solution. This process results in a cyanamide solution with a concentration greater than 50%, suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [14C] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cyanamide include acids, bases, and transition metal catalysts. For example, the iron-mediated desulfurization approach involves the use of isothiocyanates under mild reaction conditions to produce substituted cyanamides . Another method involves the base-mediated aminoalkylation of aryl thiourea to produce cyanamides and disulfanes .

Major Products Formed

Major products formed from reactions involving cyanamide include dicyandiamide, melamine, and various substituted cyanamides. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other industrial chemicals .

Scientific Research Applications

The applications of radiolabeled Cyanamide, specifically Cyanamide [14C], are predominantly focused on scientific research, including metabolism, absorption, and translocation studies in plants and animals .

Radioactive Tracer

  • Metabolism Studies: Cyanamide [14C] is used to examine the metabolic fate and excretion pathways of cyanamide in biological systems. For instance, studies involving rats administered with Cyanamide [14C] have detailed the excretion rates in urine, expired air (as 14CO2^{14}CO_2), and feces, providing insights into the compound's biokinetics and metabolism .
  • Absorption Studies: The compound helps quantify the extent of dermal absorption of cyanamide. Research applying Cyanamide [14C] to rats' skin measured the levels of radioactivity retained in the skin and carcass, along with urinary and fecal excretion rates, to determine the absorption percentages .
  • Translocation Studies: In plant research, Cyanamide [14C] is employed to study the movement and distribution of assimilates. For example, experiments with grapevines used 14CO2^{14}CO_2 to label assimilates, followed by the application of calcium cyanamide to evaluate its effect on the retranslocation of labeled assimilates from storage organs to new shoots .

Case Studies

  • Grapvines in Taiwan:
    • Objective: To evaluate the effects of calcium cyanamide on budbreak and the retranslocation of accumulated 14C^{14}C-assimilates in grapevines .
    • Methods: Grapevines (Vitis vinifera L. X Vitis labruscana Bailey) were fed with 14CO2^{14}CO_2 . Post-pruning, short canes were treated with a leaching solution of calcium cyanamide . The retranslocation of accumulated 14C^{14}C-assimilates from storage organs to newly developed shoots was then evaluated .
    • Results: Calcium cyanamide treatment resulted in a maximum retranslocation of 21% of 14C^{14}C in new shoots . Budbreak occurred 40 days earlier, and the percentage of budbreak was 50% higher than in untreated controls. Calcium cyanamide also caused a rapid increase in insoluble and soluble nitrogen content in buds and roots .
  • Rat Metabolism Study:
    • Objective: To assess the biokinetics and metabolism of cyanamide in rats using 14C^{14}C-labeled cyanamide .
    • Methods: Four groups of rats were administered 14C^{14}C-labeled cyanamide via different routes (intravenous and oral) and dosages . The radioactivity recovered in urine, feces, and expired air was measured over seven days .
    • Results: Approximately 99% of the administered radioactivity was recovered within seven days . The distribution of radioactivity in urine, feces, and expired air varied among the groups, with differences attributed to saturation of cyanamide metabolism into CO2CO_2 .

Data Table: Excretion of Radioactivity in Rats after Administration of 14C^{14}C-Cyanamide

Route of AdministrationDose (mg/kg bw)Urine (%)Feces (%)Expired Air (%)Reference
Intravenous167-982.8-151.5-10.5
Oral167-982.8-151.5-10.5
Oral2067-982.8-151.5-10.5

Applications in Agriculture

  • Budbreak and Dormancy Release: Calcium cyanamide is used to promote budbreak in grapevines and other plants, which is particularly useful in regions with mild winters where dormancy release may be incomplete .
  • Nitrogen Management: Calcium cyanamide influences nitrogen availability in soil by affecting nitrification processes. It inhibits the conversion of ammonia nitrogen into nitrate, preventing nitrogen leaching and improving nitrogen

Mechanism of Action

The mechanism of action of cyanamide, [14C] involves its interaction with molecular targets and pathways. Cyanamide acts as an enzyme inhibitor, particularly inhibiting enzymes involved in alcohol metabolism. This inhibition leads to the accumulation of acetaldehyde, causing adverse effects when alcohol is consumed . Cyanamide also interacts with carbonic anhydrase and cathepsin K, affecting various metabolic pathways .

Comparison with Similar Compounds

Cyanamide, [14C] can be compared with other similar compounds, such as:

    Calcium cyanamide (CaCN2): Used as a fertilizer and nitrification inhibitor. It is hydrolyzed to produce cyanamide.

    Dicyandiamide: Formed by the dimerization of cyanamide. Used in the production of melamine and other nitrogen-containing compounds.

    Melamine: A cyclic trimer of cyanamide.

Cyanamide, [14C] is unique due to its dual functionality, containing both nucleophilic and electrophilic centers. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing [14C]-labeled cyanamide to ensure isotopic purity and stability?

  • Methodological Answer : Synthesis of [14C]-cyanamide requires precise incorporation of the 14C isotope into the cyanamide molecule. Techniques such as isotopic exchange reactions or custom synthesis using [14C]-precursors (e.g., [14C]-urea or [14C]-calcium cyanamide) are common. Purification via column chromatography or recrystallization is critical to remove unlabeled byproducts. Isotopic purity should be verified using accelerator mass spectrometry (AMS) or liquid scintillation counting (LSC), with protocols adapted from radiochemical synthesis guidelines . Stability testing under varying storage conditions (e.g., temperature, pH) is essential to prevent isotopic dilution or degradation .

Q. How should researchers calibrate 14C measurements in cyanamide studies to ensure inter-laboratory consistency?

  • Methodological Answer : Calibration involves using certified 14C standards (e.g., NIST SRM 4990C) and correcting for background radiation, isotopic fractionation, and instrument-specific biases. AMS systems require optimization for 14C/12C ratios, with regular validation against reference materials. Data reporting should follow the convention of Δ14C values or fraction modern (F14C), as outlined in Stuiver and Polach’s framework, to enable cross-study comparisons . For soil or environmental samples, corrections for reservoir effects or contamination (e.g., modern carbon intrusion) must be applied using site-specific blank controls .

Q. What are the best practices for handling and storing [14C]-cyanamide to prevent degradation or contamination in laboratory settings?

  • Methodological Answer : Store [14C]-cyanamide in airtight, light-resistant containers at -20°C to minimize radiolytic decomposition. Use inert solvents (e.g., deuterated DMSO) for dissolution to avoid hydrolysis. Regular stability assessments via thin-layer chromatography (TLC) or HPLC coupled with radiometric detection are advised. Contamination risks during handling can be mitigated using dedicated labware and rigorous decontamination protocols (e.g., ethanol washes for surfaces) .

Advanced Research Questions

Q. How can discrepancies in 14C data be resolved when tracking cyanamide degradation pathways in heterogeneous soil matrices?

  • Methodological Answer : Soil heterogeneity (e.g., organic matter content, microbial activity) can lead to variable 14C recovery. Use isotope ratio mass spectrometry (IRMS) paired with compound-specific isotope analysis (CSIA) to distinguish between abiotic degradation (e.g., hydrolysis) and microbial mineralization. Fractionation factors (ε) for 14C in cyanamide-derived CO2 should be calculated to correct pathway-specific biases. Controlled microcosm experiments with sterile vs. non-sterile soil treatments can isolate biotic/abiotic contributions .

Q. What experimental design considerations are critical when using [14C]-cyanamide to study soil-microbe interactions under varying pH conditions?

  • Methodological Answer : Employ a split-plot design with pH as a main factor and [14C]-cyanamide dosage as a subplot variable. Monitor real-time 14C incorporation into microbial biomass via phospholipid fatty acid (PLFA) analysis with 14C tracing. Use canonical variate analysis (CVA) to correlate microbial community shifts with 14C mineralization rates. Replicate sampling at multiple timepoints (e.g., 14-day intervals) is necessary to capture dynamic responses, as demonstrated in acidic soil studies .

Q. How can compact AMS systems be optimized for high-precision 14C detection in cyanamide metabolic tracing experiments?

  • Methodological Answer : Compact AMS systems, such as the CIAE-developed low-energy model, prioritize 14C transmission efficiency by minimizing ion beam scattering through electrostatic focusing. System optimization includes tuning the gas stripper pressure and magnet settings to enhance 14C signal-to-noise ratios. Regular benchmarking against traditional AMS setups (e.g., 1 MV tandetrons) ensures data reliability. For plant studies, coupling AMS with pyrolysis-GC/MS enables simultaneous quantification of 14C-labeled cyanamide metabolites .

Q. What are the challenges in calibrating 14C measurements for cyanamide in long-term environmental studies, and how can they be addressed?

  • Methodological Answer : Long-term studies face challenges such as temporal 14C decay corrections and shifts in atmospheric 14C levels (e.g., due to nuclear testing or fossil fuel emissions). Use Bayesian age-depth modeling (e.g., OxCal or Bacon) with site-specific calibration curves. For marine or sediment studies, apply reservoir age corrections using paired 14C and U/Th dating. Data integration should follow standardized formats (e.g., including conventional 14C age, error margins, and calibration parameters) to ensure reproducibility .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in 14C-derived cyanamide degradation rates between laboratory and field studies?

  • Methodological Answer : Lab-field discrepancies often arise from uncontrolled environmental variables (e.g., temperature fluctuations, microbial diversity). Conduct parallel experiments using mesocosms that mimic field conditions while retaining lab-level control. Apply mixed-effects models to statistically account for random variables (e.g., soil moisture gradients). Meta-analysis of historical 14C datasets (e.g., from agricultural or environmental repositories) can identify trends obscured in single studies .

Q. What statistical frameworks are most robust for analyzing time-resolved 14C data in cyanamide tracer studies?

  • Methodological Answer : Use non-linear regression models (e.g., Michaelis-Menten kinetics for enzymatic degradation) or compartmental modeling to describe 14C flux between cyanamide pools (e.g., soil, biomass, atmosphere). Bayesian hierarchical models are advantageous for integrating multi-source data (e.g., AMS, LSC, PLFA) while quantifying uncertainty. Open-source tools like R’s ‘bcams’ package or Python’s ‘PyMC3’ facilitate reproducible analysis .

Properties

CAS No.

21420-36-0

Molecular Formula

CH2N2

Molecular Weight

44.033 g/mol

IUPAC Name

aminoformonitrile

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i1+2

InChI Key

XZMCDFZZKTWFGF-NJFSPNSNSA-N

Isomeric SMILES

[14C](#N)N

Canonical SMILES

C(#N)N

Origin of Product

United States

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